2,3,4,5,6-Pentachlorocyclohexanol

LinB haloalkane dehalogenase enzyme kinetics bioremediation

2,3,4,5,6-Pentachlorocyclohexanol (PCHL; CAS registry designation pending; ChEBI ID CHEBI:80364) is a pentachlorinated cyclohexanol derivative with molecular formula C₆H₇Cl₅O and a molecular weight of 272.38 g·mol⁻¹. It is generated exclusively as a hydrolytic dehalogenation product of β-hexachlorocyclohexane (β-HCH) by haloalkane dehalogenase LinB enzymes from Sphingomonadaceae bacteria, and serves as the obligate intermediate in the two-step LinB-initiated pathway that converts β-HCH to 2,3,5,6-tetrachlorocyclohexane-1,4-diol (TCDL).

Molecular Formula C6H7Cl5O
Molecular Weight 272.4 g/mol
Cat. No. B1245349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentachlorocyclohexanol
Synonyms2,3,4,5,6-pentachlorocyclohexanol
PCHL cpd
Molecular FormulaC6H7Cl5O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O
InChIInChI=1S/C6H7Cl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,12H/t1?,2-,3+,4+,5-,6?
InChIKeyDOMHZVJNLCAZSA-UYSNGIAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6-Pentachlorocyclohexanol: Chemical Identity and Role in HCH Biodegradation Research


2,3,4,5,6-Pentachlorocyclohexanol (PCHL; CAS registry designation pending; ChEBI ID CHEBI:80364) is a pentachlorinated cyclohexanol derivative with molecular formula C₆H₇Cl₅O and a molecular weight of 272.38 g·mol⁻¹ [1]. It is generated exclusively as a hydrolytic dehalogenation product of β-hexachlorocyclohexane (β-HCH) by haloalkane dehalogenase LinB enzymes from Sphingomonadaceae bacteria, and serves as the obligate intermediate in the two-step LinB-initiated pathway that converts β-HCH to 2,3,5,6-tetrachlorocyclohexane-1,4-diol (TCDL) [2]. The stereochemistry of the β-isomer has been established by NMR spectroscopy and GC-MS as the (1s,2R,3S,4r,5R,6S) configuration, formed via SN2-type hydroxylation with substitution of equatorial chlorine atoms [3]. PCHL has been detected in groundwater at former HCH production sites, confirming environmental formation under natural conditions [3].

Workflow LinB pathway intermediate characterization and variant classification studies
Selection Context Defined stereochemical configuration confirmed by NMR; supports isomer-specific analytical method development
Use Context Environmental monitoring tracer for in-situ β-HCH biodegradation assessment

Why 2,3,4,5,6-Pentachlorocyclohexanol Cannot Be Substituted by Generic Chlorocyclohexanols or Other HCH Metabolites


PCHL occupies a unique position in the HCH biodegradation cascade that cannot be replicated by any other pentachlorocyclohexanol isomer, tetrachlorinated analog, or generic chlorocyclohexanol. Its identity as a LinB-dependent intermediate means that its formation, accumulation, or further transformation is strictly governed by the specific LinB variant present—LinBUT from Sphingobium japonicum UT26 converts β-HCH to PCHL but cannot catalyze the second dehalogenation step, causing PCHL to accumulate as a terminal product, whereas LinBMI from Sphingobium sp. MI1205 and LinB from Sphingobium indicum B90A process PCHL onward to TCDL [1]. This enzyme-variant-dependent metabolic fate is not observed for PCHL isomers derived from δ-HCH or for tetrachlorocyclohexanediols [2]. Furthermore, PCHL's experimentally determined octanol-water partition coefficient (log Kow = 2.54) confers substantially greater aqueous mobility than the parent β-HCH, creating an environmental transport profile that is mechanistically linked to its hydroxyl functionality and chlorine substitution pattern—a profile not shared by other HCH-pathway intermediates lacking the hydroxyl group. For researchers requiring a defined substrate to probe LinB second-step activity, or for environmental monitoring programs tracking β-HCH degradation progress, generic substitution by any other chlorocyclohexanol would yield non-equivalent and potentially misleading results.

LinB Variant Specificity
Metabolic fate is enzyme-variant-dependent; accumulation vs. turnover differs between LinBUT and LinBMI. Generic substitution cannot replicate this variant-discriminating behavior.
Stereochemical Attribution
δ-PCHL isomer may co-elute on standard GC columns. Use of unspecified isomer mixture may lead to misidentification in environmental monitoring contexts.
Physicochemical Profile
Log Kow of 2.54 confers greater aqueous mobility than parent β-HCH. Tetrachlorinated analogs or non-hydroxylated intermediates do not share this environmental transport profile.

Quantitative Differentiation Evidence for 2,3,4,5,6-Pentachlorocyclohexanol Versus Closest Analogs


Catalytic Efficiency for Second-Step Dehalogenation (PCHL→TCDL): LinBMI vs. LinBUT—Approximately 500-Fold Difference

PCHL is the only substrate that cleanly discriminates LinB variant second-step competence. The specificity constant (kcat/KM) for the PCHL→TCDL conversion was measured at 1.0 ± 0.3 × 10³ M⁻¹s⁻¹ for LinBMI (the MI1205 enzyme), whereas LinBUT (the UT26 enzyme) showed a value of only 2.0 ± 1 M⁻¹s⁻¹, representing a ca. 500-fold difference in catalytic efficiency [1]. For the first-step conversion (β-HCH→PCHL), LinBMI's kcat/KM was 1.9 ± 0.08 × 10² M⁻¹s⁻¹ vs. 17 ± 0 M⁻¹s⁻¹ for LinBUT, amounting to a more modest ~11-fold difference [1]. This demonstrates that the second-step conversion of PCHL is the primary kinetic bottleneck that distinguishes LinB variants. No other HCH-pathway intermediate exhibits this magnitude of kinetic discrimination across naturally occurring LinB enzymes.

Catalytic Efficiency
Head-to-head
kcat/KM: ~500-fold difference
LinBMI: 1.0 × 10³ M⁻¹s⁻¹ vs LinBUT: 2.0 M⁻¹s⁻¹ for PCHL→TCDL
Supports LinB variant classification for second-step dehalogenation competence
Reported enzyme kinetic context; data from Okai et al. 2013
LinB haloalkane dehalogenase enzyme kinetics bioremediation

Terminal Accumulation vs. Complete Disappearance of PCHL: Strain-Specific Metabolic Fate as a Binary Differentiation Criterion

When β-HCH is incubated with purified LinB from Sphingobium japonicum UT26 (LinBUT), PCHL accumulates as the terminal detectable product and persists in the incubation mixture indefinitely. In stark contrast, incubation with LinB from Sphingobium indicum B90A results in PCHL being further transformed to TCDL and eventually disappearing completely from the incubation mixture [1]. Similarly, Sphingobium sp. MI1205 (expressing LinBMI) converts β-HCH to TCDL via PCHL with no accumulation of the pentachlorinated intermediate, whereas UT26 resting cells only generate PCHL as the endpoint [2]. This binary (accumulation vs. complete turnover) outcome, assayed by GC-ECD or GC-MS, provides a definitive operational test for LinB variant classification that no other chlorinated cyclohexanol intermediate can supply.

Metabolic Fate
Head-to-head
Terminal accumulation vs. complete disappearance
UT26/Sp+ accumulate PCHL; B90A/MI1205 transform to TCDL
Binary diagnostic marker for LinB second-step capacity in bioremediation strain selection
Assay context: GC-ECD/GC-MS endpoint analysis
microbial degradation metabolite profiling strain selection

Aqueous Environmental Mobility: Log Kow of PCHL vs. Parent β-HCH—Indicator of Differential Groundwater Transport

PCHL exhibits an experimentally determined log octanol-water partition coefficient (log Kow) of 2.54 . In contrast, the parent compound β-HCH has a reported log Kow of approximately 3.8–4.0 [1]. This difference of 1.3–1.5 log units indicates that PCHL is roughly 20- to 30-fold less hydrophobic than β-HCH, translating to substantially greater aqueous solubility and mobility in soil-water systems. The ACD/Labs-predicted logP for PCHL is 2.24, with a corresponding logD of 2.39 at both pH 5.5 and 7.4, and a predicted organic-carbon-normalized sorption coefficient (Koc) of 474 , while β-HCH's Koc is reported in the range of 2,000–4,000 [1]. Consistent with these predictions, PCHL has been detected in groundwater samples collected from a former HCH production site in Switzerland, confirming that this metabolite is mobile enough to migrate from contaminated soil into the aqueous phase under field conditions [2].

Aqueous Mobility
Cross-study
Δlog Kow ≈ 1.3–1.5 units
PCHL log Kow 2.54 vs β-HCH ~3.8–4.0; PCHL is ~20-30× less hydrophobic
Supports groundwater tracer utility for in-situ biodegradation monitoring
Reported environmental partitioning context; detection confirmed at former production site
environmental fate groundwater monitoring partitioning

Stereochemical Discrimination: β-PCHL vs. δ-PCHL Isomeric Identity Established by NMR

The pentachlorocyclohexanol products arising from β-HCH (designated B1) and δ-HCH (designated D1) are stereochemically distinct isomeric pentachlorocyclohexanols. Raina et al. (2007) isolated and characterized both isomers by combined GC-MS and NMR spectroscopy, demonstrating that β-PCHL (B1) and δ-PCHL (D1) differ in their chlorine substitution stereochemistry [1]. The hydroxylation of β-HCH by LinB proceeds via SN2-type substitution of an equatorial chlorine atom with inversion of configuration, yielding an axially hydroxylated product. The NMR spectroscopic data (¹H, ¹³C, COSY, HSQC, HMBC) provided unambiguous assignment of the (1s,2R,3S,4r,5R,6S) configuration for β-PCHL [1]. This stereochemical characterization is essential because the two PCHL isomers are not chromatographically resolvable on all GC columns under standard conditions, yet they exhibit different further transformation kinetics with LinB enzymes from different strains, making isomer-confirmed reference material critical for correct metabolite identification [2].

Stereochemistry
Head-to-head
(1s,2R,3S,4r,5R,6S)-PCHL
β-PCHL vs δ-PCHL distinguished by NMR; may co-elute on standard GC columns
Isomer-confirmed reference essential for accurate environmental metabolite identification
Stereochemical-control context; data from Raina et al. 2007
stereochemistry NMR characterization isomer identification

First-Step Reaction Rate: PCHL Formation from β-HCH Catalyzed by LinBMI vs. LinBUT (~11-Fold Higher Efficiency)

Even in the first-step conversion of β-HCH to PCHL, LinBMI exhibits substantially higher catalytic efficiency than LinBUT. The specificity constant kcat/KM for the β-HCH→PCHL conversion is 1.9 ± 0.08 × 10² M⁻¹s⁻¹ for LinBMI versus 17 ± 0 M⁻¹s⁻¹ for LinBUT, an approximately 11-fold difference [1]. This quantitative difference, while smaller than the ~500-fold discrimination in the second step, is important because it demonstrates that PCHL formation rates are variant-dependent even at the initial dehalogenation stage. Under whole-cell resting assays, Sphingobium sp. MI1205 degrades β-HCH more rapidly than Sphingobium japonicum UT26, a result consistent with the enzymatic kinetic data [2]. For comparison, LinBUT's activity on β-HCH is approximately two orders of magnitude lower (kcat/KM ratio) than its activity on its best substrate, 1-chlorohexane [3]. The synthetic LinB mutant with ~80-fold enhanced activity for β-HCH reported by Pandey et al. (2014) [4] further underscores that PCHL formation rate is a tunable parameter in enzyme engineering programs.

First-Step Rate
Head-to-head
~11-fold higher efficiency
LinBMI kcat/KM: 1.9 × 10² vs LinBUT: 17 M⁻¹s⁻¹ for β-HCH→PCHL
Supports PCHL as dual-purpose reagent for enzyme engineering and activity assays
Reported enzyme kinetic context; relevant for directed evolution studies
enzyme kinetics LinB engineering biocatalysis

Validated Application Scenarios for 2,3,4,5,6-Pentachlorocyclohexanol Based on Quantitative Evidence


LinB Enzyme Variant Classification: Using PCHL as a Diagnostic Substrate for Second-Step Dehalogenation Competence Screening

Based on the ~500-fold difference in kcat/KM for PCHL→TCDL conversion between LinBMI and LinBUT [REFS-1 from Section 3, Evidence Item 1], PCHL serves as an unambiguous substrate for classifying novel or engineered LinB variants as either one-step (PCHL-accumulating) or two-step (TCDL-producing) enzymes. In practice, purified LinB is incubated with PCHL under standardized conditions (50 mM phosphate buffer, pH 7.5, 37°C), and the reaction is monitored by GC-ECD or GC-MS for PCHL disappearance and TCDL appearance. Variants lacking second-step activity—such as LinBUT and LinBSp+—will show no PCHL consumption, whereas competent variants like LinBMI and LinBB90A will exhibit quantitative conversion. This assay is directly supported by the kinetic data of Okai et al. (2013) [REFS-1 from Section 3, Evidence Item 1] and the accumulation-versus-disappearance data of Sharma et al. (2006) [REFS-1 from Section 3, Evidence Item 2]. The 80-fold activity-enhanced synthetic mutants reported by Pandey et al. (2014) [REFS-4 from Section 3, Evidence Item 5] further demonstrate that PCHL-based screening is the gateway to identifying superior bioremediation catalysts.

Environmental Monitoring of In-Situ β-HCH Biodegradation: PCHL as a Groundwater Tracer Metabolite at Contaminated Sites

The detection of PCHL in groundwater at a former HCH production site in Switzerland, as reported by Raina et al. (2007) [REFS-3 from Section 3, Evidence Item 3], validates PCHL's utility as an environmental tracer for monitoring in-situ β-HCH biodegradation. With a log Kow of 2.54 (vs. ~3.8-4.0 for β-HCH) and a predicted Koc of ~474 (vs. ~2,000-4,000 for β-HCH) [REFS-1 and REFS-2 from Section 3, Evidence Item 3], PCHL is significantly more mobile in groundwater and can be extracted and quantified by standard GC-MS methods. Environmental monitoring programs can procure authenticated β-PCHL reference material to calibrate analytical instruments and confirm that detected peaks correspond to the β-isomer rather than the δ-PCHL isomer, which exhibits different chromatographic behavior and originates from distinct HCH sources. The stereochemical NMR characterization data [REFS-1 from Section 3, Evidence Item 4] provide the definitive spectroscopic fingerprint for isomer confirmation.

LinB Enzyme Engineering: PCHL as a Required Substrate for Directed Evolution and Mutagenesis Studies Targeting Second-Step Activity Enhancement

The stepwise enhancement of LinBUT's β-HCH degradation activity through accumulation of point mutations, as demonstrated in the crystal structure and mutagenesis study by Okai et al. (2013) [REFS-1 from Section 3, Evidence Items 1 and 5], requires PCHL as an essential substrate for measuring second-step conversion efficiency. Mutants M4-1, M4-2, M5-1, and others shown in Table 1 (PMC4230811) exhibit intermediate PCHL→TCDL specificity constants ranging from 85 ± 10 to 1.3 ± 0.2 × 10² M⁻¹s⁻¹, bridging the gap between LinBUT (2.0 M⁻¹s⁻¹) and LinBMI (1.0 × 10³ M⁻¹s⁻¹) [REFS-1 from Section 3, Evidence Item 1]. For directed evolution campaigns, PCHL is the only substrate that can reveal whether a mutant library has acquired the second-step dehalogenation function. The Moriuchi et al. stepwise enhancement study [REFS-3 from Section 3, Evidence Item 5] confirms that LinBUT's catalytic performance can be progressively enhanced, and PCHL turnover rate is the key metric for tracking functional evolution.

Bioremediation Strain Quality Control: Verifying Complete β-HCH Mineralization Competence via PCHL Intermediate Monitoring

For bioremediation companies deploying Sphingomonadaceae bacterial consortia at HCH-contaminated sites, the absence of PCHL accumulation in culture supernatants is a critical quality control parameter indicating that the deployed strain(s) possess competent two-step LinB activity. As demonstrated by Sharma et al. (2006) [REFS-1 from Section 3, Evidence Item 2], resting cells of strain B90A completely transform PCHL to TCDL, whereas strains UT26 and Sp+ leave PCHL as an accumulated dead-end metabolite. By procuring an authenticated PCHL analytical standard, bioremediation laboratories can spike PCHL into culture supernatants and monitor its consumption via GC-MS to certify that field-deployment batches maintain second-step dehalogenation competence. The KEGG reaction entries R07669 (β-HCH→PCHL) and R07670 (PCHL→TCDL) [REFS-5 from Section 3, Evidence Item 5] formalize this two-step pathway and can be used to cross-reference genomic annotations of deployed strains.

Application
Selection Property
Validation Focus
LinB variant classification
Enzyme-variant-dependent metabolic fate
Second-step dehalogenation competence; PCHL consumption vs. accumulation
Environmental monitoring
Aqueous mobility and isomer identity
GC-MS calibration; β-PCHL stereochemical confirmation in groundwater samples
LinB enzyme engineering
Kinetic discrimination of variant activity
PCHL turnover rate tracking in directed evolution campaigns
Bioremediation QC
Intermediate accumulation status
PCHL disappearance as certificate of complete mineralization competence
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